

An In-depth Technical Guide to Acid Yellow 127

(CAS 73384-78-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid yellow 127

Cat. No.: B1592793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 127, identified by the CAS number 73384-78-8 and Colour Index number 18888, is a synthetic monoazo dye.^{[1][2]} Belonging to the acid dye class, it is primarily utilized in the textile and leather industries for coloration.^[1] Its chemical structure features a pyrazolone ring coupled to a sulfonated aromatic system containing a triazine group. This guide provides a summary of the available scientific and technical data on **Acid Yellow 127**, with a focus on its chemical properties, synthesis, and toxicological profile based on current knowledge.

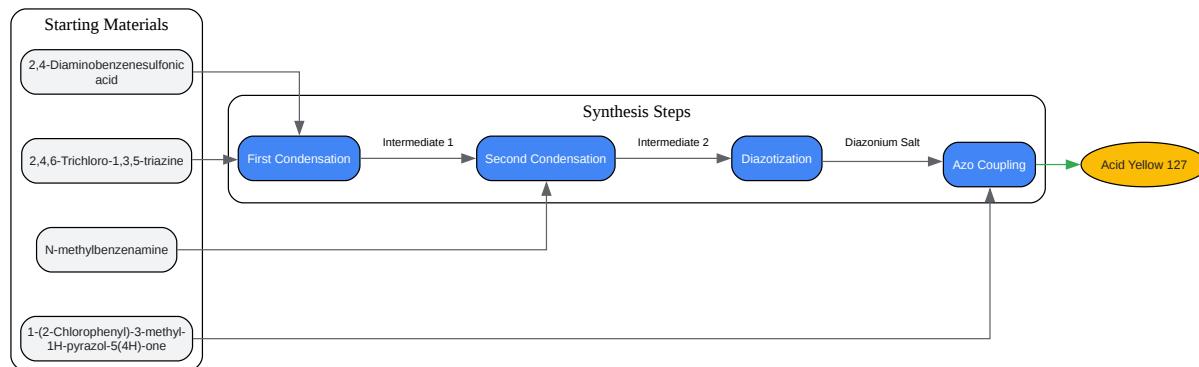
Chemical and Physical Properties

While comprehensive experimental data for **Acid Yellow 127** is not readily available in the public domain, the following information has been compiled from various sources. It is important to note that some physical properties, such as melting and boiling points, have not been found in the reviewed literature.

Table 1: Chemical Identifiers and Molecular Properties of **Acid Yellow 127**

Property	Value	Source(s)
CAS Number	73384-78-8	[2] [3]
C.I. Number	18888	[2]
Molecular Formula	<chem>C26H20Cl2N9NaO4S</chem>	[2] [3]
Molecular Weight	648.46 g/mol	[3] [4]
IUPAC Name	sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate	[4]
Appearance	Yellow powder	[2]
Solubility	Soluble in water	[2]

Note on Molecular Weight: Some sources report a molecular weight of approximately 803.63 g/mol for **Acid Yellow 127**.[\[2\]](#)[\[5\]](#)[\[6\]](#) However, the calculated molecular weight based on the chemical formula C26H20Cl2N9NaO4S is approximately 648.46 g/mol , which is more consistent with recent chemical database entries.[\[3\]](#)[\[4\]](#) This discrepancy may arise from historical errors in databases or the presence of different salt forms or impurities in commercial products.


Table 2: Physicochemical Data of **Acid Yellow 127**

Property	Value	Source(s)
Melting Point	Data not available	
Boiling Point	Data not available	
UV-Vis Absorption	Data not available	
Infrared Spectrum	Data not available	
NMR Spectrum	Data not available	

Synthesis

The manufacturing process for **Acid Yellow 127** involves a multi-step chemical synthesis.^[2] A detailed experimental protocol with specific quantities and reaction conditions is not publicly available. However, the general synthetic pathway can be outlined as follows:

- First Condensation: 2,4-Diaminobenzenesulfonic acid is condensed with 2,4,6-trichloro-1,3,5-triazine.
- Second Condensation: The product from the first step is then condensed with N-methylbenzenamine.
- Diazotization: The resulting intermediate is diazotized to form a diazonium salt.
- Coupling: Finally, the diazonium salt is coupled with 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one to yield the final **Acid Yellow 127** dye.^[2]

[Click to download full resolution via product page](#)

Caption: General synthesis pathway of **Acid Yellow 127**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical determination of **Acid Yellow 127** are not available in peer-reviewed scientific literature. Commercial production methods are typically proprietary. For research purposes, general procedures for the synthesis of monoazo pyrazolone dyes can be adapted.^[1] These methods generally involve the diazotization of an aromatic amine in an acidic medium, followed by coupling with a pyrazolone derivative under controlled pH and temperature conditions.^[1]

Analysis of azo dyes is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.^{[7][8][9]} A reversed-phase C18 column is often employed with a gradient elution system, typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).^{[8][9]}

Biological Activity and Toxicological Information

There is a significant lack of data regarding the specific biological activity of **Acid Yellow 127**, particularly in the context of drug development or its interaction with cellular signaling pathways. The primary focus of available information is on its industrial application as a colorant.

The toxicological profile of **Acid Yellow 127** has not been extensively studied. However, general toxicological considerations for azo dyes are relevant. A primary concern is the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines.^{[10][11]} This metabolic process can occur in the liver and by the intestinal microbiota.^{[10][11]} The resulting aromatic amines may have a higher toxicity than the parent dye molecule.^{[10][12]}

Sulfonated azo dyes, such as **Acid Yellow 127**, are generally water-soluble and may be less readily absorbed from the gastrointestinal tract compared to their non-sulfonated counterparts.^[13] The presence of sulfonic acid groups tends to decrease the toxicity of azo dyes by facilitating their excretion.^{[12][13]} However, the specific metabolites of **Acid Yellow 127** and their toxicological profiles have not been documented in the available literature. Dyes containing a triazine group can sometimes form stable degradation products like cyanuric acid.^[14]

Due to the lack of specific studies on **Acid Yellow 127**, a definitive assessment of its potential to interact with biological systems or its safety for applications beyond its current industrial uses cannot be made.

Applications

The primary application of **Acid Yellow 127** is as a dye for various substrates, including:

- Textiles (wool, silk, and polyamide fibers)[[1](#)]
- Leather
- Paper[[6](#)]
- Inks[[6](#)]

Conclusion

Acid Yellow 127 is a commercially important monoazo dye with well-established applications in the coloring industry. While its basic chemical identity and a general synthetic route are known, there is a notable absence of detailed, publicly available scientific data. Key information gaps exist in the areas of quantitative physicochemical properties, specific experimental protocols, biological activity, and in-depth toxicological studies. For researchers and professionals in drug development, the lack of data on biological interactions and metabolic fate presents a significant hurdle for considering this compound for any biomedical application. Further research would be required to thoroughly characterize its properties and assess its potential for uses beyond its current industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worlddyeviariety.com [worlddyeviariety.com]
- 3. Acid Yellow 127 | 73384-78-8 [chemicalbook.com]
- 4. Acid Yellow 127 CAS#: 73384-78-8 [m.chemicalbook.com]
- 5. dyeschemical.com [dyeschemical.com]
- 6. China ACID YELLOW MS-3GL 133%,ACID YELLOW 127 Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 7. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acid Yellow 127 (CAS 73384-78-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592793#acid-yellow-127-cas-number-73384-78-8-scientific-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com